molecular formula C13H15BrO3 B13869603 Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate

Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate

Katalognummer: B13869603
Molekulargewicht: 299.16 g/mol
InChI-Schlüssel: BWAYIDWRMAEPAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom, a methoxyprop-1-enyl group, and a methyl group attached to a benzoate core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate typically involves the following steps:

    Methoxyprop-1-enyl Group Introduction: The methoxyprop-1-enyl group can be introduced via a Heck reaction, where an alkene (such as 3-methoxyprop-1-ene) is coupled with the brominated benzoate in the presence of a palladium catalyst and a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxyprop-1-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Hydrogen-substituted benzoate

    Substitution: Amino, thio, or alkoxy-substituted benzoate derivatives

Wissenschaftliche Forschungsanwendungen

Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyprop-1-enyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-bromo-4-methylbenzoate
  • Methyl 3-methoxyprop-1-enyl-4-methylbenzoate
  • Methyl 3-bromo-5-methylbenzoate

Uniqueness

Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate is unique due to the presence of both a bromine atom and a methoxyprop-1-enyl group on the benzoate ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H15BrO3

Molekulargewicht

299.16 g/mol

IUPAC-Name

methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate

InChI

InChI=1S/C13H15BrO3/c1-9-10(5-4-6-16-2)7-11(8-12(9)14)13(15)17-3/h4-5,7-8H,6H2,1-3H3

InChI-Schlüssel

BWAYIDWRMAEPAF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1Br)C(=O)OC)C=CCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.